Para-Isomer: Reduced Maximal Myocardial Uptake Compared to Unmethylated 15-Phenylpentadecanoic Acid
In a direct comparative study in mice, the para-iodinated isomer of 3-Methyl-15-phenylpentadecanoic acid (p-I-MePPA) demonstrated significantly lower maximal heart uptake than its unmethylated analog, para-iodinated 15-phenylpentadecanoic acid (p-I-PPA) [1]. The methyl substituent decreased the maximal heart uptake by approximately 23% [1][2].
| Evidence Dimension | Maximal Heart Uptake (% Dose/g tissue) |
|---|---|
| Target Compound Data | 36%/g for para-[123I]-3-methyl-15-phenylpentadecanoic acid (p-I-MePPA) |
| Comparator Or Baseline | 47%/g for para-[123I]-15-phenylpentadecanoic acid (p-I-PPA) |
| Quantified Difference | Decrease of 11 percentage points, or a ~23% relative reduction |
| Conditions | Iodine-123 labeled compounds; organ distribution determined in 10-week-old mice (Freiburg tribe) after HPLC purification |
Why This Matters
This quantitative difference in cardiac uptake is critical for experimental design in myocardial imaging, as it directly impacts the signal-to-noise ratio and the total dose required for sufficient image quality; researchers expecting a trapped tracer will instead observe a lower initial uptake followed by a biexponential clearance.
- [1] Machulla HJ, Knust EJ, Kartie H, Vyskar K, Knapp FF, Goodman M. Substituent effects on the physiological behaviour of various radioiodinated phenylpentadecanoic acids. J Nucl Med. 1985;26(5):123. View Source
- [2] Kartje M. Substituent effects on the physiological behaviour of various radioiodinated phenylpentadecanoic acids. OSTI.GOV. 1985; Report No. DE86005084. View Source
